3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
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Overview
Description
3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a chlorine atom and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives and tetrahydropyridine.
Chlorination: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Coupling Reaction: The chlorinated pyridine is then coupled with 1,2,3,6-tetrahydropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: The choice of catalysts (e.g., palladium-based) and solvents (e.g., toluene, DMF) is crucial for efficient synthesis.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Pyridine derivatives with varying degrees of oxidation.
Reduction Products: Hydrogenated forms of the original compound.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Chemistry:
Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biological Probes: Used as a probe to study biological pathways and interactions.
Industry:
Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
- 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
- 3-Chloro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
Comparison:
- Structural Differences: Variations in the position of the chlorine atom and the tetrahydropyridine moiety.
- Chemical Properties: Differences in reactivity and stability due to structural changes.
- Applications: Unique applications based on specific chemical properties, such as different pharmacological activities or material properties.
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-3,5,12H,4,6-7H2 |
InChI Key |
ATICGTPHPJHSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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